4-Amino-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-fluorobenzenesulfonyl chloride with a fluoride source under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-Amino-2-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride involves its ability to act as a sulfonylating agent. It reacts with the hydroxy group of serine residues in enzymes, forming a stable sulfonyl enzyme derivative . This modification can inhibit the activity of serine proteases and other enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Amino-2-fluorobenzene-1-sulfonyl fluoride can be compared to other sulfonyl fluorides, such as phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) . While all these compounds act as sulfonylating agents, this compound is unique due to its specific substitution pattern, which may confer different reactivity and selectivity in chemical reactions .
Similar compounds include:
Phenylmethanesulfonyl fluoride (PMSF): A widely used serine protease inhibitor.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another serine protease inhibitor with similar applications.
Properties
IUPAC Name |
4-amino-2-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVXPUMLXJMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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